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Compound of Interest

Compound Name: Hydroxyl methyl purine-one

Cat. No.: B15134048 Get Quote

Introduction

The term "hydroxyl methyl purine-one" is structurally ambiguous and does not refer to a

single, uniquely defined chemical entity. The name implies a purine core structure featuring a

single ketone group (indicated by "-one"), a hydroxyl group (-OH), and a methyl group (-CH3).

The specific positions of these functional groups on the purine ring are not specified, leading to

a number of possible structural isomers. This technical guide provides an in-depth overview of

the spectroscopic data (NMR, MS, IR) for plausible candidate isomers of hydroxyl methyl

purinone, focusing on derivatives of hypoxanthine and xanthine, which are common purine

cores in biological systems. This document is intended for researchers, scientists, and

professionals in the field of drug development and biochemical analysis.

The potential isomers can be broadly categorized based on the purine core and the nature of

the substitution. For instance, considering a hypoxanthine (6-oxopurine) core, one could have a

methylated nitrogen and a hydroxyl group on another part of the ring, or a hydroxymethyl

substituent on the ring. Given the vast number of possibilities, this guide will focus on

representative examples for which spectroscopic data is available in the public domain.

Logical Relationship of Potential Isomers
The ambiguity of "hydroxyl methyl purine-one" can be visualized as a branching of

possibilities starting from the core purine structure. The following diagram illustrates the logical

relationship between the ambiguous name and a few potential, more specifically named

isomers.
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Caption: Logical branching of potential isomers from the ambiguous name "hydroxyl methyl
purine-one".

Spectroscopic Data of Representative Isomers
This section presents available spectroscopic data for a selection of plausible isomers that fall

under the general description of a hydroxyl methyl purinone. The data is summarized in tables

for clarity and ease of comparison.

1-Methylhypoxanthine
1-Methylhypoxanthine is a metabolite of caffeine and other methylxanthines. It is a purin-6-one

with a methyl group at the N1 position. While not containing a hydroxyl group itself, its

hydroxylated metabolites are relevant to the user's query, and its own spectroscopic data

serves as a crucial baseline.

Table 1: Spectroscopic Data for 1-Methylhypoxanthine (C6H6N4O)[1]
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Spectroscopy Type Observed Data

Mass Spectrometry Molecular Weight: 150.14 g/mol [1]

Exact Mass: 150.05416083 Da[1]

NMR Spectroscopy

¹H NMR: Chemical shifts are expected for the

purine ring protons and the methyl group

protons. Specific shifts are dependent on the

solvent and experimental conditions.

IR Spectroscopy

Characteristic peaks would include C=O

stretching, N-H stretching and bending, C-N

stretching, and aromatic C-H stretching.

3-Methylxanthine
3-Methylxanthine is another common metabolite of caffeine. It is a purine-2,6-dione with a

methyl group at the N3 position.

Table 2: Spectroscopic Data for 3-Methylxanthine (C6H6N4O2)

Spectroscopy Type Observed Data

Mass Spectrometry Molecular Weight: 166.14 g/mol

Exact Mass: 166.04907721 Da

Key MS/MS Fragments (LC-ESI-QQ): m/z

values corresponding to the loss of CO, NCO,

and other fragments from the purine ring

structure.[2]

NMR Spectroscopy

¹H NMR: Signals corresponding to the N-H

proton, the C-H proton on the imidazole ring,

and the methyl protons.

IR Spectroscopy

Key absorptions include those for N-H

stretching, C=O stretching (likely two distinct

bands for the two carbonyl groups), and ring

vibrations.
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1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione
This compound, also known as 1-hydroxy-heteroxanthine, directly fits the description of a

hydroxyl and methyl substituted purine, albeit with two keto groups.

Table 3: Spectroscopic Data for 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione

(C6H6N4O3)[3]

Spectroscopy Type Observed Data

Mass Spectrometry Molecular Weight: 198.14 g/mol

Exact Mass: 198.044339 g/mol

NMR Spectroscopy

¹H and ¹³C NMR would show signals

corresponding to the methyl group, the purine

ring protons and carbons, and the hydroxyl

proton.

IR Spectroscopy
Expected peaks include O-H stretching, C=O

stretching, N-H stretching, and C-N stretching.

Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of

spectroscopic data. The following are generalized experimental protocols for the analysis of

purine derivatives.

Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the

analysis of purine metabolites in complex biological samples.[4][5]

Sample Preparation: Biological samples (e.g., plasma, urine) are typically deproteinized,

often using a cold organic solvent like methanol or acetonitrile. The supernatant is then

collected, dried, and reconstituted in a suitable solvent for LC analysis.

Chromatographic Separation: A reversed-phase C18 column is commonly used with a

gradient elution profile. The mobile phases often consist of an aqueous solution with a small
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amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

Mass Spectrometric Analysis: The eluent from the LC is directed to an electrospray ionization

(ESI) source, typically operated in positive ion mode for purines. A tandem mass

spectrometer (e.g., a triple quadrupole or a Q-TOF) is used for detection. Precursor ions

corresponding to the protonated molecules of interest are selected in the first mass analyzer,

fragmented in a collision cell, and the resulting product ions are analyzed in the second

mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of atoms within a molecule.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent is critical as it can affect the

chemical shifts, particularly of exchangeable protons like those in N-H and O-H groups.

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.

Standard ¹H and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments, such

as COSY, HSQC, and HMBC, can be performed to elucidate the complete chemical structure

and assign all proton and carbon signals unambiguously.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase

corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are typically

referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[6][7][8]

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium

bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into

a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or

using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is

recorded. The sample is then placed in the IR beam, and the spectrum is recorded, typically

over the range of 4000 to 400 cm⁻¹.

Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated

with the vibrations of specific functional groups in the molecule (e.g., C=O, N-H, O-H, C-H).

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

novel or purified purine derivative.
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Caption: Generalized experimental workflow for the spectroscopic analysis of a purine

derivative.
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Conclusion
The spectroscopic analysis of "hydroxyl methyl purine-one" requires an initial clarification of

the specific isomer under investigation. By focusing on common and plausible structures, such

as hydroxylated metabolites of methylxanthines, a wealth of spectroscopic data can be

leveraged. This guide provides a framework for understanding the NMR, MS, and IR data for

such compounds, along with the fundamental experimental protocols necessary for their

acquisition. The provided workflows and data tables serve as a valuable resource for

researchers in medicinal chemistry, metabolomics, and drug discovery, facilitating the

identification and characterization of these and related purine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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